
Germanium(IV) isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium(IV) isopropoxide, also known as tetraisopropoxygermanium, is an organometallic compound with the chemical formula Ge(OCH(CH₃)₂)₄. It is a colorless liquid that is primarily used as a precursor in the synthesis of germanium dioxide and other germanium-containing compounds. This compound is notable for its applications in various fields, including materials science, catalysis, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium(IV) isopropoxide can be synthesized through the reaction of germanium tetrachloride with isopropanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{GeCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ge(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation to remove any impurities.
Types of Reactions:
-
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of germanium dioxide and isopropanol. [ \text{Ge(OCH(CH}_3\text{)}_2\text{)}_4 + 2 \text{H}_2\text{O} \rightarrow \text{GeO}_2 + 4 \text{C}_3\text{H}_7\text{OH} ]
-
Oxidation: It can be oxidized to form germanium dioxide under specific conditions.
-
Substitution: The compound can undergo substitution reactions with various ligands, leading to the formation of different germanium complexes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as oximes, which can replace the isopropoxide groups.
Major Products:
Germanium dioxide (GeO₂): A common product formed through hydrolysis or oxidation.
Germanium complexes: Formed through substitution reactions with different ligands.
Scientific Research Applications
Germanium(IV) isopropoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of germanium dioxide and other germanium compounds.
Biology: Investigated for its potential use in biological systems, although its applications are less common compared to other fields.
Industry: Utilized in the production of nanomaterials such as nanowires and nanotubes.
Mechanism of Action
The mechanism by which germanium(IV) isopropoxide exerts its effects is primarily through its role as a Lewis acid. It can accept electrons from other molecules, facilitating bond formation in catalytic processes. In the context of nanomaterial synthesis, it acts as a precursor, enabling the formation of advanced nanostructures.
Comparison with Similar Compounds
- Germanium(IV) ethoxide
- Germanium(IV) methoxide
- Germanium(IV) chloride
- Titanium(IV) isopropoxide
Comparison: Germanium(IV) isopropoxide is unique due to its specific reactivity and applications in nanotechnology and catalysis. Compared to germanium(IV) ethoxide and methoxide, it has different solubility and reactivity profiles, making it suitable for specific applications. Titanium(IV) isopropoxide, while similar in structure, is used more extensively in the synthesis of titanium dioxide and other titanium-based materials.
Properties
IUPAC Name |
tetra(propan-2-yloxy)germane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMYPSYVKAPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21154-48-3 |
Source


|
| Record name | Germanium(IV) isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)
![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
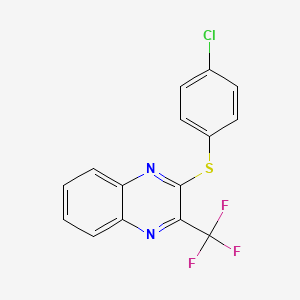
![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)
![5-{[(2,5-dimethoxyphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B3007770.png)
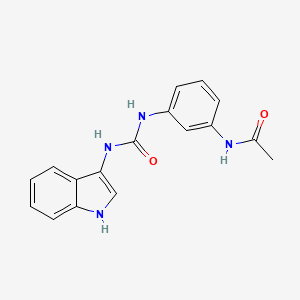
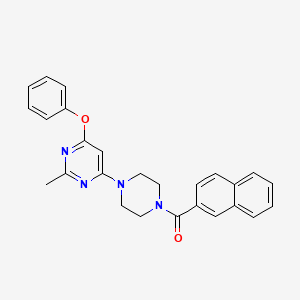
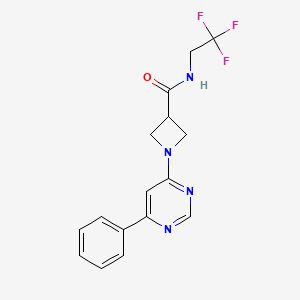
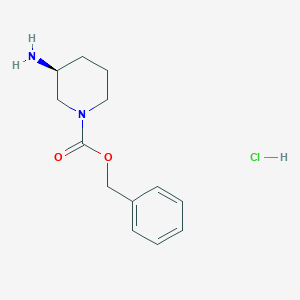
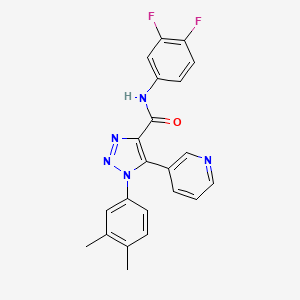

![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)

